
Methodology for Pediatric Clinical Studies of
Dexlansoprazole: Application Notes and

Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Dexlansoprazole

Cat. No.: B1670344 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies employed in

pediatric clinical studies of dexlansoprazole, a proton pump inhibitor used for the treatment of

gastroesophageal reflux disease (GERD). The protocols outlined below are synthesized from

various clinical trials to guide the design and execution of future pediatric studies for this and

similar compounds.

Study Design and Population
Pediatric clinical trials for dexlansoprazole are typically designed to assess pharmacokinetics

(PK), safety, and efficacy in specific age groups. Studies have been conducted in children aged

1 to 11 years and adolescents aged 12 to 17 years.[1] The study designs often vary based on

the primary objective, ranging from open-label, single-arm studies for initial safety and PK

assessments to double-blind, placebo-controlled trials to establish efficacy.[2][3][4]

Key Considerations for Study Design:

Age-Specific Cohorts: Due to developmental differences in drug metabolism and disease

presentation, studies are stratified by age.

Weight-Based Dosing: Dosing regimens are often determined by the patient's body weight to

ensure appropriate drug exposure.[5]
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Ethical Considerations: All studies must adhere to strict ethical guidelines for pediatric

research, including obtaining informed consent from parents or legal guardians and assent

from the child when appropriate.

Pharmacokinetic (PK) Studies
The primary objective of pediatric PK studies is to evaluate the absorption, distribution,

metabolism, and excretion of dexlansoprazole and to establish appropriate dosing regimens.

Experimental Protocol: Pharmacokinetic Blood
Sampling and Analysis
Objective: To determine the pharmacokinetic profile of dexlansoprazole in pediatric patients.

Procedure:

Dosing: Administer a single oral dose of dexlansoprazole (e.g., 15 mg, 30 mg, or 60 mg) to

fasting participants.[5] The dose is often weight-dependent.[5]

Blood Sample Collection: Collect whole blood samples (approximately 2-3 mL) in tubes

containing an anticoagulant (e.g., K2EDTA) at prespecified time points. A typical sampling

schedule includes a pre-dose sample (0 hours) and post-dose samples at 0.5, 1, 1.5, 2, 3, 4,

5, 6, 7, 8, 12, 16, and 24 hours.[6]

Plasma Preparation: Centrifuge the blood samples at approximately 1500 x g for 10 minutes

at 4°C to separate the plasma.

Sample Storage: Store the plasma samples at -20°C or lower until analysis.

Bioanalysis: Determine the plasma concentrations of dexlansoprazole using a validated

liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[7][8]

Extraction: A simple liquid-liquid extraction is commonly used to isolate dexlansoprazole
and an internal standard (e.g., omeprazole) from the plasma matrix.[7]

Chromatography: Separation is typically achieved on a reverse-phase C18 column.[7]
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Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer

in multiple reaction monitoring (MRM) mode with electrospray ionization.[7]

Pharmacokinetic Parameter Calculation: Calculate key PK parameters, including:

Maximum plasma concentration (Cmax)

Time to maximum plasma concentration (Tmax)

Area under the plasma concentration-time curve (AUC)

Elimination half-life (t1/2)

Data Presentation: Pharmacokinetic Parameters
The following tables summarize typical pharmacokinetic parameters of dexlansoprazole in

pediatric populations from representative studies.

Table 1: Summary of Mean (±SD) Plasma Pharmacokinetic Parameters of Dexlansoprazole in

Patients 12 to 17 Years of Age

Dose N
Cmax
(ng/mL)

AUC
(ng·h/mL)

Tmax (h) t1/2 (h)

30 mg 18 886 (± 343)
3134 (±

1373)
4.0 (1.0 - 6.0) 1.9 (± 0.7)

60 mg 18 1898 (± 701)
6529 (±

2535)
5.0 (2.0 - 7.0) 2.2 (± 0.8)

Data adapted from FDA clinical pharmacology reviews.

Table 2: Summary of Mean (±SD) Plasma Pharmacokinetic Parameters of Dexlansoprazole in

Patients 1 to 11 Years of Age (Weight-Based Dosing)
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Dose Group
Weight
Range (kg)

N
Cmax
(ng/mL)

AUC
(ng·h/mL)

Tmax (h)

15 mg 8.6 to <12.7 6 495 (± 194) 1853 (± 709) 3.0 (1.5 - 4.0)

15 mg 12.7 to <25.4 6 431 (± 204) 1588 (± 684) 3.5 (1.5 - 6.0)

30 mg 12.7 to <25.4 6 868 (± 341)
3045 (±

1231)
4.0 (2.0 - 6.0)

30 mg ≥25.4 4 759 (± 289)
2899 (±

1101)
4.0 (3.0 - 5.0)

60 mg ≥25.4 8 1149 (± 433)
4554 (±

1899)
4.0 (2.0 - 8.0)

Data adapted from a Phase I, open-label study in pediatric patients.[1]

Safety and Efficacy Studies
These studies are designed to evaluate the safety profile and therapeutic benefit of

dexlansoprazole in pediatric patients with GERD.

Experimental Protocol: Assessment of Efficacy in
Symptomatic Non-Erosive GERD
Objective: To evaluate the efficacy of dexlansoprazole in reducing heartburn symptoms in

pediatric patients with non-erosive GERD.

Procedure:

Patient Population: Enroll patients with a diagnosis of symptomatic non-erosive GERD,

confirmed by endoscopy.

Treatment: Administer dexlansoprazole (e.g., 30 mg) or placebo once daily for a predefined

period (e.g., 4 weeks).[2][4]

Symptom Monitoring: Instruct patients and/or their caregivers to record the presence and

severity of heartburn symptoms daily using an electronic diary.[2]
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Primary Endpoint: The primary efficacy endpoint is typically the percentage of 24-hour

periods that are free of heartburn (both daytime and nighttime).[2][3][4]

Secondary Endpoints: May include the percentage of nights without heartburn, the

severity of heartburn, and the percentage of patients with complete symptom resolution.

Data Analysis: Compare the efficacy endpoints between the dexlansoprazole and placebo

groups using appropriate statistical methods.

Experimental Protocol: Assessment of Efficacy in
Erosive Esophagitis (EE)
Objective: To evaluate the efficacy of dexlansoprazole in healing erosive esophagitis and

maintaining healing.

Procedure:

Patient Population: Enroll patients with endoscopically confirmed erosive esophagitis.

Healing Phase: Administer dexlansoprazole (e.g., 60 mg) once daily for up to 8 weeks.[3]

Endpoint: The primary endpoint is the rate of healing of erosive esophagitis, confirmed by

a follow-up endoscopy.[3]

Maintenance Phase: For patients with healed EE, a subsequent maintenance phase may be

initiated with a lower dose of dexlansoprazole (e.g., 30 mg) or placebo for an extended

period (e.g., 16 weeks).[3]

Endpoint: The primary endpoint is the percentage of patients who remain in remission (i.e.,

maintain healed EE) at the end of the maintenance phase.[3]

Data Presentation: Efficacy Outcomes
Table 3: Efficacy of Dexlansoprazole in Adolescents (12-17 years) with Symptomatic Non-

Erosive GERD
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Endpoint Dexlansoprazole 30 mg (N=104)

Median % of Heartburn-Free 24-Hour Periods 47.3%

Improvement in Epigastric Pain Severity 73-80% of patients

Improvement in Acid Regurgitation Severity 73-80% of patients

Data from a 4-week, open-label study.[4]

Table 4: Efficacy of Dexlansoprazole in Adolescents (12-17 years) with Erosive Esophagitis

Phase Treatment Duration Outcome
Healing/Mainte
nance Rate

Healing
Dexlansoprazole

60 mg
8 weeks Healing of EE 87.9%

Maintenance
Dexlansoprazole

30 mg
16 weeks

Maintenance of

Healed EE
81.8%

Maintenance Placebo 16 weeks
Maintenance of

Healed EE
58.3%

Data from an open-label healing phase followed by a double-blind, placebo-controlled

maintenance phase.[3]

Visualizations
Signaling Pathway of Gastric Acid Secretion and
Inhibition by Dexlansoprazole
Dexlansoprazole is a proton pump inhibitor (PPI) that suppresses gastric acid secretion by

specifically inhibiting the (H+, K+)-ATPase in gastric parietal cells.[9] This enzyme is the final

step in the pathway of acid production. The secretion of gastric acid is stimulated by histamine,

acetylcholine, and gastrin.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5649596/
https://www.benchchem.com/product/b1670344?utm_src=pdf-body
https://www.fda.gov/media/100077/download
https://www.benchchem.com/product/b1670344?utm_src=pdf-body
https://www.benchchem.com/product/b1670344?utm_src=pdf-body
https://www.accessdata.fda.gov/drugsatfda_docs/label/2012/022287s014lbl.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670344?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Stimulatory Signals

Gastric Parietal Cell

Inhibition

Histamine

H2 Receptor

Acetylcholine

M3 Receptor

Gastrin

CCK2 Receptor

cAMP Pathway Ca2+ Pathway

H+/K+ ATPase
(Proton Pump)

Activates Activates

H+

Pumps

Dexlansoprazole

Inhibits

Stomach Lumen
(Acidic Environment)

Click to download full resolution via product page

Gastric acid secretion pathway and dexlansoprazole's mechanism of action.

Experimental Workflow for a Pediatric Pharmacokinetic
Study
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The following diagram illustrates a typical workflow for a pediatric clinical trial focused on the

pharmacokinetics of dexlansoprazole.

Screening & Enrollment Treatment & Sampling Sample & Data Analysis Reporting

Patient Screening
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Assent

Dexlansoprazole
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(Weight-Based)
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Plasma Preparation
(Centrifugation)

LC-MS/MS Analysis
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Pharmacokinetic
Parameter Calculation Final Study Report

Click to download full resolution via product page

Workflow of a pediatric dexlansoprazole pharmacokinetic study.

Logical Relationship of a Pediatric GERD Efficacy Trial
This diagram outlines the logical progression of a clinical trial designed to assess the efficacy of

dexlansoprazole in treating pediatric GERD.
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Logical flow of a pediatric dexlansoprazole efficacy trial.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Pharmacokinetics and safety of dexlansoprazole MR in pediatric patients with
symptomatic gastroesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b1670344?utm_src=pdf-body-img
https://www.benchchem.com/product/b1670344?utm_src=pdf-body
https://www.benchchem.com/product/b1670344?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/25525378/
https://pubmed.ncbi.nlm.nih.gov/25525378/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670344?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. Dexlansoprazole for Heartburn Relief in Adolescents with Symptomatic, Nonerosive
Gastro-esophageal Reflux Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

3. fda.gov [fda.gov]

4. Dexlansoprazole for Heartburn Relief in Adolescents with Symptomatic, Nonerosive
Gastro-esophageal Reflux Disease - PMC [pmc.ncbi.nlm.nih.gov]

5. scispace.com [scispace.com]

6. Pharmacokinetics and safety of dexlansoprazole MR in pediatric patients with
symptomatic gastroesophageal reflux disease - PMC [pmc.ncbi.nlm.nih.gov]

7. Development and validation of a highly sensitive LC-MS/MS method for quantitation of
dexlansoprazole in human plasma: application to a human pharmacokinetic study - PubMed
[pubmed.ncbi.nlm.nih.gov]

8. journals.najah.edu [journals.najah.edu]

9. accessdata.fda.gov [accessdata.fda.gov]

To cite this document: BenchChem. [Methodology for Pediatric Clinical Studies of
Dexlansoprazole: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1670344#methodology-for-pediatric-
clinical-studies-of-dexlansoprazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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